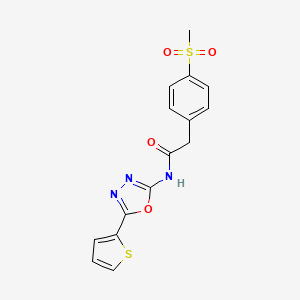

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at the 5-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a 4-(methylsulfonyl)phenyl group. The methylsulfonyl substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological targets .

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-24(20,21)11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(22-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUISIWMBVULDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophen-2-yl group: This step involves the coupling of the thiophene ring to the oxadiazole core, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the methylsulfonyl phenyl group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced to the oxadiazole ring.

Final acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. In particular, modifications at the para position of the aromatic ring have been linked to enhanced biological activity due to the presence of electron-withdrawing groups (EWGs) .

Anti-inflammatory Properties

Oxadiazoles are also being investigated for their anti-inflammatory effects. The incorporation of a methylsulfonyl group is believed to enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that such compounds can reduce inflammatory responses in vitro and in vivo models .

Neuroprotective Effects

Recent findings suggest that oxadiazole derivatives may possess neuroprotective properties. Compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for cognitive disorders .

Case Studies and Research Findings

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Abd el Hameid M. K. et al., 2020 | Novel oxadiazole derivatives showed IC50 values as low as 0.19 µM against HCT-116 cells | A549, MCF-7, HCT-116 |

| Kumar P. S. et al., 2019 | Compounds exhibited comparable activity to known anticancer drugs with IC50 values ranging from 0.11 µM to 48.37 µM | A549, MCF-7, HT-29 |

| Research on Neuroprotective Activity | Compounds inhibited AChE with IC50 values <1 µM, indicating strong neuroprotective potential | N/A |

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-oxadiazole-acetamide scaffold but differ in substituents, leading to varied pharmacological profiles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Activity Thiophene vs. Furan derivatives (e.g., compound 1) may exhibit reduced metabolic stability due to the oxygen’s electronegativity . Methylsulfonyl vs.

Pharmacological Profiles

- Tyrosinase Inhibition : Compound 5d’s bromobenzofuran and fluorophenyl groups contribute to steric bulk, enhancing tyrosinase inhibition (IC₅₀ = 0.42 µM) compared to simpler aryl substituents .

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (e.g., 2a) showed potent antimicrobial effects (MIC = 8 µg/mL against S. aureus), likely due to the chlorophenyl group’s hydrophobic interactions .

- Anti-Tubercular Activity : CDD-934506’s 4-nitrophenyl group may facilitate nitroreductase activation in Mycobacterium tuberculosis, though its methoxy group reduces electron-withdrawing effects compared to the target compound’s methylsulfonyl .

Synthetic Routes

- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide intermediate, analogous to methods for compound 1 (condensation of furan-2-carbohydrazine with 4-acetamidobenzoic acid) .

- Thioacetamide derivatives (e.g., 5d, 2a) are synthesized via nucleophilic substitution of mercapto-oxadiazoles with halogenated acetamides, using K₂CO₃ as a base .

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- A methylsulfonyl group attached to a phenyl ring.

- A thiophene moiety linked to an oxadiazole ring.

- An acetamide functional group.

This unique combination of functional groups contributes to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing the methylsulfonyl and thiophene groups. For instance, derivatives with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various synthesized compounds related to the target molecule. The results are summarized in the table below:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | S. aureus | |

| Isopropyl derivative | 8 | 8 |

| Compound 4 | 7.5 | 8 |

| Compound 2 | 7.5 | 6 |

| Compound 1 | 7 | — |

These findings indicate that compounds with specific substitutions exhibit potent antibacterial effects, suggesting that modifications in the structure can enhance activity against various bacterial strains .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole and thiophene rings has been explored in various studies. For example, derivatives of oxadiazoles have demonstrated significant cytotoxic effects in cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a recent study, synthesized oxadiazole derivatives were tested against human colon cancer (HCT116) cell lines. The most active compound exhibited an IC50 value of 4.363 µM , indicating strong anticancer activity compared to doxorubicin .

Enzyme Inhibition

Compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have also been investigated for their ability to inhibit key enzymes involved in various biological processes.

Case Study: Acetylcholinesterase Inhibition

Research has shown that thiazole and oxadiazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structural features demonstrated promising inhibitory activities, suggesting potential therapeutic applications for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.